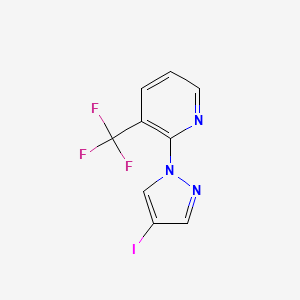

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine

Descripción general

Descripción

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine is a useful research compound. Its molecular formula is C9H5F3IN3 and its molecular weight is 339.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that pyrazole-containing compounds, which include 2-(4-iodopyrazol-1-yl)-3-trifluoromethylpyridine, have a broad range of chemical and biological properties . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It is known that pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . This suggests that they may interact with various biochemical pathways, potentially affecting a wide range of cellular processes.

Pharmacokinetics

It is known that the compound is a solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound could have a significant impact on cellular processes related to these diseases.

Action Environment

It is known that the compound is a solid that is highly soluble in water and other polar solvents , which suggests that its action could potentially be influenced by the solvent environment.

Actividad Biológica

2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an iodine atom and a trifluoromethyl group attached to a pyridine moiety. This configuration enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Target Enzymes : The compound may inhibit enzymes involved in critical biochemical pathways, similar to other pyrazole derivatives known for their enzyme inhibition properties.

- DNA Interaction : Its structure allows it to form stable complexes with DNA, potentially disrupting replication and transcription processes.

- Cell Signaling Modulation : It influences cell signaling pathways related to apoptosis and proliferation, which can lead to therapeutic effects in cancer treatment.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study 1: Antiviral Activity

A study investigated the antiviral properties of related pyrazole derivatives, highlighting the importance of structural modifications for enhancing activity against viral replication. The findings indicated that compounds with similar structures could inhibit measles virus replication effectively .

Study 2: Anticancer Potential

Research focused on the anticancer effects of this compound showed that it can induce apoptosis in various cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and death.

Biochemical Analysis

The compound's interaction with cytochrome P450 enzymes suggests a significant role in drug metabolism, impacting pharmacokinetics and efficacy. Its lipophilic nature facilitates cellular uptake, influencing its distribution within tissues.

Dosage Effects

In animal models, the dosage of this compound significantly affects its biological outcomes:

- Low Doses : Associated with beneficial effects such as anti-inflammatory and anticancer activities.

- High Doses : Can lead to toxicity, including liver and kidney damage.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that derivatives of trifluoromethylpyridine, including those containing pyrazole moieties, exhibit significant antitumor properties. A study assessed the in vitro anti-cancer activity of several compounds, revealing that certain derivatives demonstrated potent effects against various cancer cell lines. For instance, one compound exhibited an IC50 value of 5.66 µM against a panel of 12 cell lines, indicating its potential as an effective antitumor agent .

1.2 Anticoagulant Properties

Another area of application for 2-(4-Iodopyrazol-1-yl)-3-trifluoromethylpyridine is in the development of anticoagulants. Compounds derived from this structure have been shown to inhibit Factor IXa, which plays a crucial role in the coagulation cascade. This inhibition can be beneficial for preventing thrombotic events such as myocardial infarction and deep vein thrombosis .

Agrochemical Applications

2.1 Herbicidal Activity

The trifluoromethyl group in the pyridine ring enhances the herbicidal activity of certain derivatives. Research has demonstrated that compounds containing this structure can effectively control a range of weeds, making them valuable in agricultural settings . The incorporation of the pyrazole unit may also enhance selectivity towards target species while minimizing damage to crops.

Structural Characterization and Synthesis

The synthesis of this compound involves multiple steps, often starting from readily available precursors. The incorporation of the trifluoromethyl group is particularly important as it influences the lipophilicity and overall biological activity of the molecule .

Data Tables

The following table summarizes key findings related to the biological activity and synthesis of this compound derivatives:

Case Studies

Case Study 1: Antitumor Evaluation

A comprehensive evaluation was conducted on a series of pyridine derivatives with varying substitutions, including trifluoromethyl and pyrazole groups. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of these functional groups in enhancing antitumor efficacy .

Case Study 2: Synthesis Optimization

Researchers optimized the synthesis route for producing this compound to improve yield and purity. The study focused on reaction conditions that favor the formation of the desired product while minimizing by-products, demonstrating significant advancements in synthetic methodologies for these complex compounds .

Propiedades

IUPAC Name |

2-(4-iodopyrazol-1-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-14-8(7)16-5-6(13)4-15-16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDJPXBHAHNJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.